5-Amino-1H-indazole-7-carboxylic acid
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Overview
Description
5-Amino-1H-indazole-7-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals
Mechanism of Action
Target of Action
The primary target of 5-Amino-1H-indazole-7-carboxylic acid is the Sphingosine-1 phosphate receptor-1 (S1P1) . S1P1 plays a crucial role in maintaining endothelial barrier integrity .
Mode of Action
The compound interacts with S1P1, leading to its activation. This activation helps maintain the integrity of the endothelial barrier . Desensitization of s1p1 can induce peripheral blood lymphopenia .
Biochemical Pathways
The activation of S1P1 by this compound affects the sphingosine-1-phosphate (S1P) signaling pathway . This pathway plays a significant role in immune response, inflammation, and cancer .
Pharmacokinetics
The molecular weight of the compound is 17716, which may influence its absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The activation of S1P1 by this compound helps maintain the integrity of the endothelial barrier . This can have significant effects at the molecular and cellular levels, including the regulation of vascular integrity, lymphocyte trafficking, and heart rate .
Biochemical Analysis
Biochemical Properties
It is known that indazole derivatives, which include 5-Amino-1H-indazole-7-carboxylic acid, have a wide variety of biological properties . These compounds have been found to exhibit anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities
Cellular Effects
This compound has been found to inhibit cell growth in certain conditions . For example, 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide, a derivative of this compound, was able to inhibit cell growth with GI 50 values in the 0.041–33.6 μM range, being very effective against colon and melanoma cell lines
Molecular Mechanism
It is known that indazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1H-indazole-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-nitrobenzaldehyde with hydrazine hydrate, followed by cyclization and subsequent functional group transformations to introduce the amino and carboxylic acid groups . The reaction conditions often involve the use of acidic or basic catalysts and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale production. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods is crucial to achieving high purity and efficiency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1H-indazole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the indazole ring .
Scientific Research Applications
5-Amino-1H-indazole-7-carboxylic acid has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
1H-Indazole-3-carboxylic acid: Another indazole derivative with similar structural features but different functional groups.
5-Nitro-1H-indazole: A nitro-substituted indazole with distinct chemical properties and reactivity.
1H-Indazole-5-carboxylic acid: Similar to 5-Amino-1H-indazole-7-carboxylic acid but with different substitution patterns.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and carboxylic acid groups allow for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
5-amino-1H-indazole-7-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-5-1-4-3-10-11-7(4)6(2-5)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMABGGGOKOFJCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C=NN2)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696174 |
Source
|
Record name | 5-Amino-1H-indazole-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885272-13-9 |
Source
|
Record name | 5-Amino-1H-indazole-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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